![molecular formula C14H21N3O B1520262 [(1-Benzylpiperidin-2-yl)methyl]urea CAS No. 1221722-12-8](/img/structure/B1520262.png)

[(1-Benzylpiperidin-2-yl)methyl]urea

Overview

Description

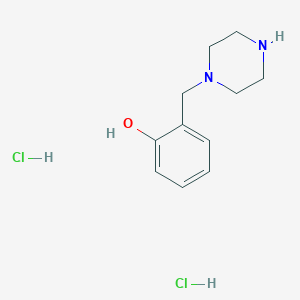

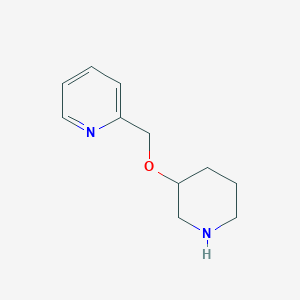

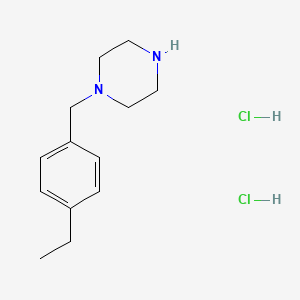

“[(1-Benzylpiperidin-2-yl)methyl]urea” is an organic compound with the molecular formula C14H21N3O. It has a molecular weight of 247.34 . The compound appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is N-[(1-benzyl-2-piperidinyl)methyl]urea . The InChI code for the compound is 1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18) .Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 247.34 . The storage temperature is room temperature .Scientific Research Applications

1. Association Studies and Quantum Chemical Calculations

[(1-Benzylpiperidin-2-yl)methyl]urea derivatives have been studied for their association with other compounds, revealing insights into hydrogen bonding and complex formation. For instance, the study by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, using NMR spectroscopy and quantum chemical calculations. This research demonstrated the importance of the classical substituent effect on complex formation, providing a foundation for designing molecules with desired properties for various applications Ośmiałowski et al., 2013.

2. Synthetic Applications and Enantioselectivity

The synthetic utility of ureas has been demonstrated in studies exploring novel routes to create complex molecules. Clayden et al. (2007) reported on the stereospecific intramolecular electrophilic arylation of lithiated ureas, highlighting a method to synthesize chiral tertiary carbinamines with high enantiomeric purity. This technique represents a significant advancement in the synthesis of chiral molecules, essential for drug development and other areas in medicinal chemistry Clayden et al., 2007.

3. Green Chemistry and Sustainable Synthesis

In the context of green chemistry, Jiang et al. (2008) demonstrated the solvent-free synthesis of substituted ureas from amines and CO2, employing a basic ionic liquid as the catalyst. This method exemplifies an environmentally friendly approach to producing ureas, potentially reducing the ecological footprint associated with their manufacture Jiang et al., 2008.

4. Anticancer and Enzyme Inhibition Studies

The application of urea derivatives in medicinal chemistry is further illustrated by Mustafa et al. (2014), who synthesized unsymmetrical 1,3-disubstituted ureas and evaluated their enzyme inhibition and anticancer activities. This study highlights the potential of urea derivatives as therapeutic agents, offering a promising avenue for drug discovery Mustafa et al., 2014.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRDPYAWPHYLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CNC(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.